N-Boc-3-methyl-4-piperidinecarboxylic acid
Description
Significance of Piperidine (B6355638) Ring Systems in Medicinal Chemistry and Organic Synthesis
The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a foundational structure in the world of pharmaceuticals and organic chemistry. encyclopedia.pubnih.gov This scaffold is ubiquitous in a vast array of biologically active compounds and approved drugs. researchgate.net Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial arrangement of functional groups to interact with biological targets like enzymes and receptors.
Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their use in over twenty classes of pharmaceuticals. encyclopedia.pubnih.gov These include applications as anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic agents. encyclopedia.pubresearchgate.net Furthermore, the piperidine nucleus is a key component of many natural alkaloids, such as morphine and atropine, which have long been recognized for their potent physiological effects. encyclopedia.pub The versatility and proven track record of the piperidine system make it a privileged scaffold in drug discovery, continually inspiring the synthesis of new derivatives. researchgate.net
Overview of N-Boc Protection Strategies in Amine Chemistry
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from participating in unwanted side reactions. For amines, one of the most common and effective strategies involves the use of the tert-butoxycarbonyl (Boc) protecting group. total-synthesis.com The process, known as N-Boc protection, converts a reactive amine into a much less reactive carbamate. total-synthesis.comresearchgate.net This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). researchgate.netorganic-chemistry.org
The widespread adoption of the Boc group is due to its robust nature and specific cleavage conditions. It is stable in the presence of most bases, nucleophiles, and conditions for catalytic hydrogenation. total-synthesis.comnih.gov This stability allows chemists to perform a wide range of chemical transformations on other parts of the molecule without disturbing the protected amine.
Crucially, the Boc group can be easily removed under mild acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govacs.org This deprotection mechanism is orthogonal to many other common protecting groups. For instance, the Fmoc group is removed by base and the Cbz group by hydrogenation, allowing for selective deprotection in complex syntheses, a strategy that is fundamental to solid-phase peptide synthesis. total-synthesis.comnbinno.com
| Protecting Group | Typical Protection Reagent | Key Stability | Typical Deprotection Condition |
| Boc | Di-tert-butyl dicarbonate | Base, Nucleophiles, H2/Pd | Mild Acid (e.g., TFA, HCl) |
| Fmoc | Fmoc-OSu | Acid, H2/Pd | Base (e.g., Piperidine) |
| Cbz | Benzyl chloroformate | Acid, Base | Catalytic Hydrogenation (H2/Pd) |
The Strategic Importance of N-Boc-3-methyl-4-piperidinecarboxylic acid as a Synthetic Intermediate
The strategic value of this compound lies in the unique combination of its structural components, which makes it an ideal building block for creating sophisticated target molecules.
Piperidine Scaffold : It provides a proven, conformationally restricted core structure that is highly valued in medicinal chemistry for interacting with biological targets. encyclopedia.pubresearchgate.net
N-Boc Group : The Boc-protected nitrogen allows for precise control over the synthetic route. It shields the amine's nucleophilicity, enabling selective reactions to be carried out at the carboxylic acid position without interference. nbinno.comnbinno.com
Carboxylic Acid Group : This functional group serves as a versatile handle for a wide array of chemical transformations. It can be readily converted into amides, esters, or other functionalities, allowing for the attachment of diverse molecular fragments and the construction of larger, more complex structures. nih.govnbinno.com
Methyl Group at the 3-Position : The methyl substituent introduces a specific steric and electronic element to the piperidine ring. This is critical for fine-tuning the pharmacological properties of the final compound. It can influence binding affinity, selectivity for a specific biological target, and metabolic stability. Furthermore, it creates a chiral center, allowing for the synthesis of stereoisomerically pure drugs, which can have significantly different efficacy and safety profiles.
In essence, this molecule is a pre-packaged, multifunctional intermediate that simplifies the early stages of complex syntheses, enabling chemists to efficiently build libraries of novel, substituted piperidines for drug discovery programs. nbinno.com
Contextualizing Research on this compound within Broader Piperidine Chemistry
Research involving this compound is a direct extension of the broader and highly successful field of piperidine chemistry. The development of synthetic methodologies to create specifically substituted piperidine derivatives is a major focus in modern organic and medicinal chemistry. nih.gov By designing and utilizing building blocks like this compound, researchers can systematically explore the chemical space around the piperidine scaffold.
This exploration is not arbitrary; it is a targeted effort to improve upon existing piperidine-containing drugs or to discover new ones with novel mechanisms of action. The ability to introduce substituents like the methyl group at specific positions with defined stereochemistry is crucial for optimizing a drug candidate's potency, selectivity, and pharmacokinetic properties, such as its ability to cross the blood-brain barrier. encyclopedia.pub Therefore, the synthesis and application of intermediates like this compound are vital for advancing pharmaceutical science and developing the next generation of therapeutics. nbinno.comnbinno.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512822-50-3, 1414958-09-0 | |
| Record name | N-Boc-3-methyl-4-piperidinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of N-Boc-Piperidine Carboxylic Acids and Analogues
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For N-Boc-piperidine carboxylic acids, several stereoselective strategies have been developed to install chiral centers with high fidelity.
Asymmetric Synthetic Approaches to Functionalized Piperidine (B6355638) Cores
The asymmetric synthesis of the piperidine core is a cornerstone of modern organic chemistry, providing access to enantiomerically pure building blocks. A variety of methods have been established, often relying on catalysis or chiral auxiliaries to induce stereoselectivity.
Key approaches include:
Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyridine precursors is an efficient route to chiral piperidines. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed, achieving high levels of enantioselectivity with the use of specific chiral ligands like MeO-BoQPhos. nih.gov
Intramolecular Cyclization: Various intramolecular ring-closure strategies enable the formation of the piperidine ring. These can involve metal-catalyzed cyclization, asymmetric synthesis, and intramolecular silyl-Prins reactions, among others. nih.gov For example, a desymmetrization approach through selective lactam formation has been developed for piperidine synthesis. nih.gov
Domino Reactions: Multi-component reactions can construct the piperidine skeleton with multiple stereocenters in a single step. A domino Mannich–Michael reaction using Danishefsky's diene with O-pivaloylated arabinosylaldimines has been shown to furnish N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com
Organocatalysis: Chiral organocatalysts, such as those derived from thiourea, have been employed in asymmetric reactions to produce functionalized six-membered rings, including piperidine derivatives, with controlled stereochemistry. beilstein-journals.org
| Method | Catalyst/Auxiliary | Substrate Example | Key Feature |
| Asymmetric Hydrogenation | Iridium-MeO-BoQPhos | 2-Alkylpyridines | Direct installation of chirality nih.gov |
| Desymmetrization | N/A | Not specified | Selective lactam formation nih.gov |
| Domino Reaction | D-arabinopyranosylamine | Danishefsky's diene | High diastereoselectivity cdnsciencepub.com |
| Organocatalysis | Thiourea derivatives | Various | Asymmetric Michael additions beilstein-journals.org |
Chiral Pool Synthesis Utilizing Piperidine Precursors
Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials. This approach transfers the existing stereochemistry of the starting material to the target molecule, bypassing the need for an asymmetric induction step.
In the context of piperidine synthesis, carbohydrates are effective chiral precursors. For example, D-arabinopyranosylamine has been successfully employed as a stereodifferentiating carbohydrate auxiliary. cdnsciencepub.com This method allows for the stereoselective synthesis of 2-substituted dehydropiperidinones, which can be further transformed into variously disubstituted piperidine derivatives. cdnsciencepub.com The inherent chirality of the carbohydrate guides the formation of specific stereoisomers. While this is a powerful strategy, its scope is inherently limited by the availability and structure of suitable chiral starting materials. nih.gov
Enantioselective Functionalization of N-Boc-Piperidine Scaffolds
An alternative to building the chiral ring from acyclic precursors is the direct enantioselective functionalization of a pre-existing, prochiral N-Boc-piperidine scaffold. This strategy relies on chiral catalysts or reagents to differentiate between enantiotopic positions or protons on the ring.
Notable methods include:
Asymmetric Deprotonation: The use of a chiral base, such as n-BuLi complexed with a chiral ligand like sparteine, can achieve enantioselective deprotonation (lithiation) of the N-Boc-piperidine ring. acs.orgnih.gov Subsequent reaction with an electrophile installs a substituent with high enantiomeric excess. However, this approach has faced challenges with N-Boc-piperidine, including a lack of reactivity with certain chiral base complexes. nih.gov
Kinetic Resolution: This technique can resolve a racemic mixture of functionalized piperidines. For instance, a highly selective kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved through asymmetric deprotonation, providing access to enantioenriched 2,4-disubstituted piperidines. acs.org
C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool. Dirhodium tetracarboxylate catalysts, for example, can mediate the highly enantio- and diastereoselective C-H functionalization of related N-Boc protected heterocycles like N-Boc-2,5-dihydro-1H-pyrrole. nih.govacs.org This introduces functionality directly onto the ring scaffold with high stereocontrol.
Derivatization and Functional Group Interconversions of N-Boc-Piperidine Carboxylic Acids
Once the stereochemically defined N-Boc-piperidine carboxylic acid core is synthesized, further modifications are often necessary to build the final target molecule. The carboxylic acid and the piperidine ring itself offer multiple handles for derivatization.
Carboxylic Acid Activation and Coupling Reactions
The carboxylic acid moiety is a versatile functional group that can be readily converted into a wide range of other functionalities, most commonly amides and esters. This transformation typically requires an initial "activation" step to convert the hydroxyl group into a better leaving group.
Common activation and coupling methods include:
Carbodiimide Coupling: Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are frequently used to facilitate the formation of amide bonds between the carboxylic acid and an amine in aqueous solutions. thermofisher.com In organic solvents, reagents such as dicyclohexylcarbodiimide (DCC) are employed. thermofisher.com
Use of Coupling Additives: The efficiency of carbodiimide-mediated couplings can be enhanced by the addition of reagents like 4-dimethylaminopyridine (DMAP). nih.gov For example, N-Boc protected piperidine acids can be converted to β-keto esters by treatment with Meldrum's acid in the presence of EDC·HCl and DMAP. nih.gov
Conversion to Activated Esters: The carboxylic acid can be converted to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with nucleophiles like amines. thermofisher.com
Esterification: Standard esterification procedures can be applied. For example, N-Boc-piperidine-4-carboxylic acid can be converted to its methyl ester by reaction with iodomethane in the presence of potassium carbonate. chemicalbook.com
| Coupling Reagent | Additive | Transformation | Key Feature |
| EDC·HCl | DMAP | Acid to β-keto ester | Efficient coupling for further synthesis nih.gov |
| EDAC | N-hydroxysulfosuccinimide | Acid to Amide | Improved efficiency in aqueous media thermofisher.com |
| K₂CO₃ | N/A | Acid to Methyl Ester | Standard esterification via alkyl halide chemicalbook.com |
| Di-tert-butyl dicarbonate (B1257347) | NaOH | Acid to N-Boc protected acid | Protection of piperidine nitrogen chemicalbook.com |
Alkylation and Arylation Strategies for Piperidine Side Chains
Introducing carbon-based substituents directly onto the piperidine ring is a key strategy for exploring structure-activity relationships. Both alkyl and aryl groups can be installed using a variety of modern synthetic methods.
Practical Aspects of N-Boc Protection and Deprotection in Large-Scale Synthesis
The tert-butyloxycarbonyl (Boc) group is a widely used amine-protecting group in organic synthesis due to its stability in various reaction conditions and the relative ease of its removal. total-synthesis.com However, the practical aspects of N-Boc protection and deprotection, particularly in large-scale synthesis, present several challenges that necessitate careful consideration and optimization.
Traditional methods for N-Boc deprotection often rely on strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents. total-synthesis.comnih.gov While effective, these methods can be problematic on a large scale due to their high acidity, the use of expensive and often hazardous reagents, and the generation of significant waste streams. researchgate.netmdpi.com For substrates with acid-labile functional groups, the harsh conditions of traditional deprotection methods can lead to undesired side reactions and decomposition of the target molecule. nih.gov
To address these limitations, milder and more sustainable methods for N-Boc deprotection have been developed. One such method employs oxalyl chloride in methanol, which allows for the deprotection of N-Boc groups under neutral conditions at room temperature. nih.gov This method has been shown to be effective for a range of substrates, including those with acid-sensitive functionalities. nih.gov However, a potential drawback for large-scale applications is the formation of carbon monoxide as a side-product. nih.gov
Another approach focuses on the use of deep eutectic solvents (DES) as both the reaction medium and catalyst. mdpi.com For instance, a choline chloride/p-toluenesulfonic acid DES has been shown to be an efficient and environmentally friendly system for N-Boc deprotection, offering excellent yields and short reaction times. mdpi.com
The choice of solvent and temperature can also play a crucial role in the efficiency of N-Boc deprotection, especially in continuous flow processes. acs.org For example, thermal deprotection of N-Boc amines has been studied in various solvents, with polar protic solvents like 2,2,2-trifluoroethanol (TFE) and methanol generally providing higher efficiencies at lower temperatures compared to aprotic solvents like tetrahydrofuran (THF) and toluene. acs.org
Table 2: Comparison of N-Boc Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Ref. |
|---|---|---|---|---|---|
| Traditional Acidic Cleavage | TFA or HCl in organic solvent | Varies | Well-established, effective | Harsh conditions, potential for side reactions, waste generation | total-synthesis.comnih.gov |
| Oxalyl Chloride Method | Oxalyl chloride, methanol | Room temperature | Mild, neutral conditions | Formation of CO side-product | nih.gov |
| Deep Eutectic Solvent | Choline chloride/p-toluenesulfonic acid | Varies | Sustainable, high yields, short reaction times | Newer technology, potential for scale-up challenges | mdpi.com |
| Thermal Deprotection (Flow) | Heat, various solvents | High temperatures | Controlled conditions, rapid | Requires specialized equipment | acs.org |
Catalytic Approaches for N-Boc-Piperidine Synthesis and Modification
Catalytic methods offer powerful tools for the efficient and stereoselective synthesis and modification of N-Boc-piperidines. These approaches often provide access to chiral, polysubstituted piperidine derivatives that are valuable in medicinal chemistry. chemicalbook.com
One significant catalytic approach is the dynamic resolution of N-Boc-2-lithiopiperidine. nih.govnih.gov This method allows for the highly enantioselective synthesis of 2-aryl- and 2-vinyl-piperidines. nih.govacs.org The process involves the deprotonation of N-Boc-piperidine with a strong base like sec-butyllithium (s-BuLi) in the presence of a chiral ligand, which generates a racemic organolithium species. nih.govacs.org This racemic mixture can then be resolved through a catalytic dynamic resolution (CDR) process. nih.govacs.org Subsequent transmetalation and coupling reactions, such as the Negishi coupling, can then be used to introduce various substituents at the 2-position with high enantioselectivity. nih.gov
Palladium-catalyzed reactions have also been instrumental in the synthesis and modification of N-Boc-piperidines. For example, a Pd-catalyzed enantioselective borylative migration of an alkenyl nonaflate derivative of N-Boc-4-piperidone has been developed. chemicalbook.com This reaction provides access to a chiral, optically enriched piperidinyl allylic boronate, which can be further utilized in carbonyl allylboration and stereoselective cross-coupling reactions to produce substituted dehydropiperidines. chemicalbook.com
Furthermore, gold-catalyzed reactions have been employed for the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov This method allows for the difunctionalization of a double bond with the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov
Table 3: Catalytic Approaches for N-Boc-Piperidine Synthesis and Modification
| Catalytic Method | Catalyst/Reagents | Transformation | Product | Ref. |
|---|---|---|---|---|
| Catalytic Dynamic Resolution | s-BuLi, Chiral Ligand | Asymmetric arylation and vinylation of N-Boc-piperidine | Enantioenriched 2-aryl- and 2-vinyl-piperidines | nih.govnih.govacs.org |
| Palladium-Catalyzed Borylative Migration | Pd-catalyst, Alkenyl nonaflate of N-Boc-4-piperidone | Enantioselective borylation | Chiral piperidinyl allylic boronate | chemicalbook.com |
| Gold-Catalyzed Oxidative Amination | Gold(I) complex, Iodine(III) oxidizing agent | Oxidative amination of non-activated alkenes | Substituted piperidines | nih.gov |
Investigation of Chemical Reactivity and Reaction Mechanisms
Mechanistic Studies of Reactions Involving the Piperidine (B6355638) Carboxylic Acid Moiety
The reactivity of N-Boc-3-methyl-4-piperidinecarboxylic acid is characterized by transformations involving both the carboxylic acid group and the piperidine ring. The carboxylic acid function at the C-4 position can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. These reactions generally proceed through standard mechanistic pathways for carboxylic acids.
For instance, esterification in the presence of an alcohol and an acid catalyst involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent elimination of water yields the ester. Amide formation, often facilitated by coupling agents like EDC·HCl in the presence of a base like DMAP, involves the activation of the carboxylic acid to form a more reactive intermediate that is then susceptible to nucleophilic attack by an amine. nih.gov
Reactions involving the piperidine ring itself are also of significant interest. The presence of the methyl group at the C-3 position introduces steric and electronic factors that can influence the regioselectivity and stereoselectivity of reactions. Mechanistic studies on related N-Boc-piperidine systems have shown that deprotonation at the α-carbon to the nitrogen (the C-2 or C-6 position) can be achieved using strong bases like s-butyllithium in the presence of a chelating agent such as TMEDA (N,N,N',N'-tetramethylethylenediamine). whiterose.ac.uk This generates a lithiated intermediate that can then react with various electrophiles. whiterose.ac.uk While direct studies on this compound are limited, it is plausible that similar lithiation chemistry could be explored, although the directing effect of the C-4 carboxylic acid and the steric hindrance from the C-3 methyl group would need to be considered.
Elucidation of Stereochemical Outcomes in Transformations at the Piperidine Ring (e.g., C-3 and C-4 Positions)
The stereochemical landscape of this compound is defined by the two stereocenters at the C-3 and C-4 positions. The relative stereochemistry of these substituents (cis or trans) significantly impacts the molecule's three-dimensional structure and, consequently, its reactivity.
Stereoselective syntheses of 3,4-disubstituted piperidines often rely on strategies that control the formation of these stereocenters. rsc.orgacs.orgacs.org For instance, conjugate addition reactions to α,β-unsaturated lactams have been employed to synthesize enantiopure trans-3,4-disubstituted 2-piperidone derivatives with high stereoselectivity. acs.org Another approach involves the Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes, which can afford trans-3,4-disubstituted piperidines with high diastereomeric ratios. rsc.org Ring transformation of 2-(2-mesyloxyethyl)azetidines provides a pathway to cis-3,4-disubstituted piperidines. acs.org
When considering reactions at the existing stereocenters of this compound, the stereochemical outcome will be influenced by the existing stereochemistry and the reaction mechanism. For example, a nucleophilic substitution at the C-4 position, if it were to proceed via an S\N2 mechanism, would result in an inversion of configuration at that center. Conversely, reactions that proceed through a planar intermediate, such as enolate formation at the C-3 position, could lead to a mixture of diastereomers upon quenching, with the product ratio being determined by thermodynamic or kinetic control. The facial selectivity of the approach of the electrophile to the enolate would be influenced by the steric bulk of the substituents and the conformation of the piperidine ring.
Influence of the N-Boc Group on Piperidine Ring Conformation and Reactivity
The N-Boc (tert-butoxycarbonyl) group plays a crucial role in modulating both the conformation and reactivity of the piperidine ring. The steric bulk of the tert-butyl group and the electronic effects of the carbamate functionality have profound implications.
Conformationally, the piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the bulky N-Boc group can lead to significant A(1,3) strain (allylic strain) between the Boc group and substituents at the C-2 or C-6 positions. nih.govrsc.org This can influence the preferred chair conformation or even lead to the adoption of a twist-boat conformation to alleviate this strain. nih.govrsc.org For this compound, the preferred chair conformation would likely place the bulky carboxylic acid group in an equatorial position to minimize steric interactions. The orientation of the methyl group (axial or equatorial) would depend on the relative stereochemistry (cis or trans) with the carboxylic acid. The rotation of the C-N bond of the carbamate is also a factor, with studies on related systems showing that the rate of rotation can be influenced by the substitution pattern on the piperidine ring. acs.org
The electronic effect of the N-Boc group is also significant. The carbamate nitrogen is less basic and nucleophilic than a typical secondary amine due to the electron-withdrawing nature of the carbonyl group. This deactivation prevents unwanted N-alkylation or N-acylation reactions. Furthermore, the Boc group can act as a directing group in certain reactions. For example, in lithiation reactions, the carbonyl oxygen of the Boc group can coordinate to the lithium cation, directing deprotonation to the adjacent C-2 or C-6 positions. whiterose.ac.uk
Studies on the Stability and Degradation Pathways of N-Boc-Piperidine Carboxylic Acids
The stability of N-Boc-piperidine carboxylic acids is largely dictated by the lability of the N-Boc protecting group. The Boc group is known for its stability under basic and nucleophilic conditions, as well as towards hydrogenolysis. rsc.org However, it is readily cleaved under acidic conditions.
The most common degradation pathway for the N-Boc group is acid-catalyzed cleavage. The mechanism involves protonation of either the carbonyl oxygen or the ether oxygen of the carbamate, followed by the loss of the stable tert-butyl cation. total-synthesis.comchemistrysteps.com This generates a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comcommonorganicchemistry.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for this deprotection. total-synthesis.com
| Reagent | Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) as solvent, room temperature | Very common and efficient method. |
| Hydrochloric Acid (HCl) | In various solvents like dioxane, methanol, or ethyl acetate | Provides the hydrochloride salt of the amine. |
| Phosphoric Acid | Aqueous conditions | A milder acidic condition. nih.gov |
| Oxalyl Chloride | In methanol at room temperature | A mild, non-traditional method. nih.govrsc.org |
Thermal degradation of N-Boc protected amines is also possible, typically requiring high temperatures (often above 150 °C). acsgcipr.orgresearchgate.net The mechanism is thought to involve a concerted elimination of isobutylene and the formation of the carbamic acid, which then decarboxylates. acsgcipr.org The presence of certain solvents can influence the rate of thermal deprotection. researchgate.netacs.org
Under strongly basic conditions, while the N-Boc group is generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to hydrolysis, although this is not a common or efficient method for its removal. nih.govreddit.com The stability of the carboxylic acid moiety under these conditions would also need to be considered, as it would exist as the carboxylate salt.
| Condition | Stability | Primary Degradation Pathway |
|---|---|---|
| Strongly Acidic | Labile | Acid-catalyzed cleavage to form a carbocation and carbamic acid, followed by decarboxylation. total-synthesis.comcommonorganicchemistry.com |
| Strongly Basic | Generally Stable | Hydrolysis is possible under harsh conditions but is not a preferred method. nih.govreddit.com |
| Nucleophilic | Stable | The carbamate is generally resistant to nucleophilic attack. rsc.org |
| Hydrogenolysis | Stable | Resistant to catalytic hydrogenation. rsc.org |
| Thermal | Labile at high temperatures | Elimination of isobutylene and subsequent decarboxylation. acsgcipr.orgresearchgate.net |
Applications As a Chiral Building Block and Advanced Organic Intermediate
Role in the Construction of Complex Polycyclic and Spirocyclic Scaffolds
The piperidine (B6355638) ring is a foundational structure in a multitude of complex molecular architectures. N-Boc-3-methyl-4-piperidinecarboxylic acid serves as a key starting material for the synthesis of intricate polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry. The synthesis of nitrogen-containing spirocyclic scaffolds can be achieved through methods like the allylation of imines derived from cyclic ketones, followed by ring-closing metathesis researchgate.net. The structure of this compound provides the core piperidine ring and functional handles (the carboxylic acid and the protected amine) that can be elaborated through multi-step sequences to construct such complex three-dimensional frameworks fuaij.com.
Utilization in the Total Synthesis of Natural Products and Synthetic Analogues
Natural products often feature complex structures that include saturated nitrogen heterocycles like piperidine . The total synthesis of these molecules, particularly in an enantiomerically pure form, relies heavily on the availability of chiral building blocks. This compound, with its defined stereocenters, is an ideal candidate for incorporation into the synthesis of alkaloids and other biologically active natural products. Its protected nitrogen and activated carboxylic acid group allow for controlled, stepwise assembly into larger, more elaborate molecular targets. This approach, which utilizes pre-existing stereocenters from a starting material, is a cornerstone of efficient and stereoselective total synthesis.
Precursor in the Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates
The piperidine moiety is a common feature in many pharmaceutical and agrochemical agents. Consequently, functionalized piperidines like this compound are highly sought-after as advanced intermediates fuaij.comgoogle.com. Research has demonstrated the conversion of N-Boc-piperidinecarboxylic acids into novel heterocyclic amino acids, which are important in modern drug discovery ktu.edumdpi.com.
For instance, N-Boc-piperidinecarboxylic acids have been used as starting materials in the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates ktu.edumdpi.comnih.gov. This transformation involves a multi-step process, beginning with the conversion of the piperidine acid to a β-keto ester, which is then reacted with various hydrazine derivatives to form the target pyrazole systems ktu.edumdpi.comnih.gov. These resulting pyrazole derivatives serve as new, highly functionalized building blocks for further chemical elaboration nih.gov.
| Step | Reaction | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Formation of Meldrum's acid adduct | Meldrum's acid, EDC·HCl, DMAP | Acyl Meldrum's acid derivative | ktu.edunih.gov |
| 2 | Methanolysis | Methanol (reflux) | β-keto ester | ktu.edunih.gov |
| 3 | Enamine formation | N,N-dimethylformamide dimethyl acetal | β-enamino diketone | ktu.edunih.gov |
| 4 | Cyclization with hydrazine | Substituted hydrazines (e.g., phenylhydrazine) | 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | ktu.edumdpi.comnih.gov |
Application in Combinatorial Chemistry and Chemical Library Synthesis for Drug Discovery
Combinatorial chemistry is a powerful technique used to rapidly generate a large number of diverse compounds, known as a chemical library, for high-throughput screening in drug discovery nih.govjetir.org. The success of this approach depends on the use of versatile "building blocks" that can be systematically and repetitively linked together nih.gov.
This compound is an exemplary building block for several reasons:
Bifunctional Nature : It possesses two distinct reactive sites. The carboxylic acid can readily form amide bonds with a library of amines, while the Boc-protected nitrogen can be deprotected and subsequently reacted with a library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides) uomustansiriyah.edu.iq.
Structural Scaffolding : The piperidine ring provides a rigid, three-dimensional scaffold, which is a desirable feature in drug candidates as it can reduce conformational flexibility and lead to higher binding affinity.
Stereochemical Diversity : The presence of the methyl group introduces stereoisomerism, allowing for the creation of stereochemically distinct libraries to probe the chiral recognition requirements of biological targets.
By reacting this single building block with diverse sets of reagents in a systematic manner, vast libraries of novel piperidine-containing compounds can be synthesized for biological evaluation jetir.org.
Stereoselective Synthesis of Biologically Relevant Chiral Compounds
The specific three-dimensional arrangement of atoms in a molecule is often critical for its biological function. Stereoselective synthesis—the ability to produce a single, desired stereoisomer—is therefore of paramount importance in medicinal chemistry. As a chiral molecule, this compound is a key component in stereoselective synthetic strategies uark.edu.
Enantiomerically pure forms of substituted piperidines are used to synthesize novel chiral amino acid derivatives and dipeptides nih.gov. For example, chiral 3-Boc-aminopiperidine can undergo nucleophilic substitution reactions with chiral triflate esters to afford diastereomerically pure products nih.gov. Similarly, using either the (R) or (S) enantiomer of N-Boc-piperidine-3-carboxylic acid allows for the synthesis of chiral pyrazole derivatives with high fidelity ktu.edunih.gov. The defined stereochemistry of the piperidine starting material is transferred to the final product, ensuring the synthesis of a single, biologically relevant enantiomer.
Medicinal Chemistry and Pharmacological Relevance of N Boc Piperidine Derivatives
Design Principles for N-Boc-Piperidine-Derived Bioactive Molecules in Drug Discovery
The design of bioactive molecules incorporating the N-Boc-piperidine scaffold is guided by several key principles aimed at optimizing pharmacological activity, selectivity, and pharmacokinetic properties. The piperidine (B6355638) ring itself provides a three-dimensional framework that can be strategically substituted to interact with biological targets. rsc.org
A primary design consideration is the strategic use of the Boc protecting group. nbinno.com This group allows for controlled, stepwise synthesis, enabling chemists to introduce various functional groups onto the piperidine ring or its substituents with high precision. nbinno.com This control is crucial for exploring the structure-activity relationships of a compound series. nih.gov
Furthermore, the conformational flexibility of the piperidine ring is a critical factor. The ring can adopt various conformations, such as chair and twist-boat forms, and the orientation of substituents (axial vs. equatorial) can significantly impact binding affinity to a target protein. rsc.orgrsc.org For instance, in the design of 2,4-disubstituted N-Boc-piperidines, the cis and trans isomers will adopt different low-energy conformations, influencing how they present their substituents to a binding site. rsc.orgrsc.org Medicinal chemists leverage this by synthesizing and testing different stereoisomers to identify the optimal geometry for biological activity.
Finally, the introduction of specific pharmacophoric features is a key design principle. This involves incorporating hydrogen bond donors and acceptors, aromatic rings for π-π stacking interactions, and charged groups for electrostatic interactions. The N-Boc-piperidine scaffold serves as a versatile platform to which these features can be appended to create potent and selective ligands for a wide range of biological targets.
Structure-Activity Relationship (SAR) Studies of N-Boc-Piperidine Analogues
Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds in drug discovery. For N-Boc-piperidine analogues, SAR studies systematically explore how modifications to the chemical structure affect biological activity. These studies provide critical insights into the molecular interactions between the drug candidate and its target. drugdesign.orgyoutube.com
A common approach in SAR studies of N-Boc-piperidine derivatives is to investigate the effect of different substituents on the piperidine ring. For example, in a series of inhibitors for a specific enzyme, researchers might synthesize analogues with methyl, ethyl, or phenyl groups at various positions on the piperidine ring to probe the size and nature of the binding pocket. nih.gov
The nature of the linker between the piperidine ring and other parts of the molecule is also a key area of investigation. For instance, replacing an ether linkage with a thioether can impact potency and selectivity, as observed in studies of inhibitors of Mycobacterium tuberculosis. nih.gov These subtle changes can alter the conformation and electronic properties of the molecule, leading to different binding affinities.
Stereochemistry plays a vital role in SAR. The biological activity of chiral N-Boc-piperidine derivatives can be highly dependent on the absolute configuration of stereocenters. It is common to find that one enantiomer is significantly more active than the other, highlighting the importance of stereoselective synthesis in drug development.
The results of SAR studies are often used to build pharmacophore models, which define the key structural features required for biological activity. These models then guide the design of new, more potent, and selective analogues.
Exploration of Therapeutically Relevant Derivatives from Piperidine Scaffolds
The versatility of the N-Boc-piperidine scaffold has led to its use in the development of a wide range of therapeutically relevant molecules targeting various diseases. ijnrd.org
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its uptake is mediated by GABA transporters (GATs). acs.org Inhibitors of GATs can increase the concentration of GABA in the synapse, leading to a therapeutic effect in conditions such as epilepsy and neuropathic pain. acs.orgnih.gov
N-Boc-piperidine derivatives have been extensively explored as precursors for the synthesis of potent and selective GABA uptake inhibitors. uni-muenchen.de For example, nipecotic acid, a known GAT inhibitor, has been modified using N-Boc chemistry to create a variety of analogues with improved pharmacological properties. nih.gov SAR studies have shown that the lipophilicity and substitution pattern on the piperidine ring are critical for both potency and selectivity among the different GAT subtypes (GAT1-4). acs.org For instance, introducing a piperidine ring to create more rigid analogues of flexible N-benzylamide derivatives has been a strategy to investigate subtype preference and inhibitory activity. acs.org
Tumor Necrosis Factor-alpha Converting Enzyme (TACE) Inhibitors: TACE, also known as ADAM17, is a key enzyme in the processing of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. Inhibition of TACE is a potential therapeutic strategy for inflammatory diseases. N-Boc-piperidine derivatives have been used as scaffolds in the design of TACE inhibitors. The piperidine ring can be functionalized to interact with specific residues in the active site of the enzyme, leading to potent inhibition.
P2X3 Receptor Antagonists: P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons and are implicated in pain and chronic cough. researchgate.netnih.gov Antagonists of P2X3 receptors are therefore of interest as potential analgesics and antitussives. nih.govfrontiersin.org The development of selective P2X3 receptor antagonists has involved the use of N-Boc-piperidine derivatives. nih.gov For instance, benzimidazole-4,7-dione-based derivatives have been synthesized with various piperidine analogues to optimize their antagonistic activity and metabolic stability. nih.gov
Anti-HIV Therapies: The N-Boc-piperidine scaffold has been utilized in the development of anti-HIV agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds allosterically inhibit the reverse transcriptase enzyme, which is essential for viral replication. Piperidine-substituted thiophene[3,2-d]pyrimidine-based NNRTIs have shown improved potency against drug-resistant HIV-1 strains. nih.gov The piperidine moiety in these molecules can form important interactions within the NNRTI binding pocket of the enzyme.
Antiplatelet Therapies: Platelet aggregation is a key process in thrombosis, and antiplatelet agents are crucial in the prevention and treatment of cardiovascular diseases. mdpi.com Piperidine derivatives have been investigated for their antiplatelet activity. researchgate.netnih.gov For example, some bis-3-carbamoyl-piperidine derivatives have shown promise as antiplatelet agents. researchgate.net The piperidine ring can serve as a central scaffold to which various functional groups are attached to interact with platelet receptors or enzymes involved in aggregation.
Central Nervous System (CNS) Disorder Therapies: The piperidine scaffold is a common feature in many CNS-active drugs. nih.govsilae.it N-Boc-piperidine derivatives are key intermediates in the synthesis of compounds targeting a range of CNS disorders, including neurodegenerative diseases and psychiatric conditions. chemimpex.comnih.gov For example, they have been used to develop selective histone deacetylase 6 (HDAC6) inhibitors that can penetrate the central nervous system, showing potential for the treatment of neurodegenerative diseases. nih.govnih.gov
Histidine-derived compounds and their biological activity
One plausible synthetic strategy to generate a histidine-like moiety from N-Boc-3-methyl-4-piperidinecarboxylic acid involves the elaboration of the carboxylic acid group into an imidazole-containing side chain. A general approach for creating heterocyclic amino acid-like derivatives from N-Boc-piperidine carboxylic acids has been demonstrated through the synthesis of pyrazole-carboxylates. nih.gov This methodology involves converting the carboxylic acid into a β-keto ester, which can then be cyclized with appropriate reagents to form the desired heterocyclic ring. nih.gov A similar strategy could be envisioned for the synthesis of an imidazole (B134444) ring, a key feature of histidine.
The biological activity of such synthetic histidine analogues would be of significant interest. Piperidine derivatives are known to exhibit a wide range of pharmacological activities, including antiviral and anticancer properties. mdpi.comnih.gov For instance, certain piperidinecarboxylic acid derivatives have shown efficacy against the influenza A/H1N1 virus. mdpi.comnih.gov Furthermore, piperidine-containing compounds have been investigated as potential agents against various cancers, including breast, prostate, and lung cancer. nih.gov
The incorporation of a histidine-mimetic moiety onto the piperidine scaffold could lead to compounds with unique biological profiles. Histidine-rich peptides are known for their diverse biological activities, and synthetic analogues could potentially replicate or enhance these effects. mdpi.com The biological evaluation of such novel compounds would be crucial to determine their potential as therapeutic agents. researchgate.net
Table 1: Potential Biological Activities of Piperidine and Histidine-Related Compounds
| Compound Class | Potential Biological Activity | Reference |
| Piperidinecarboxylic acid derivatives | Antiviral (Influenza A/H1N1) | mdpi.comnih.gov |
| Substituted Piperidines | Anticancer | nih.gov |
| Histidine-rich peptides | Various biological activities | mdpi.com |
Strategies for Prodrug Design Incorporating N-Boc-Piperidine Scaffolds
The design of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients (APIs). The N-Boc-piperidine scaffold, including derivatives like this compound, offers a versatile platform for the development of prodrugs. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen can serve as a promoiety or be part of a larger promoiety that masks a key functional group of the parent drug.
A primary application of the N-Boc-piperidine scaffold in prodrug design is to enhance the lipophilicity of polar drugs, thereby improving their membrane permeability and oral bioavailability. For drugs targeting the central nervous system (CNS), overcoming the blood-brain barrier (BBB) is a major challenge. A prodrug strategy involving the conjugation of a CNS-impermeable drug to a lipophilic carrier, such as an N-Boc-piperidine derivative, can facilitate BBB penetration. For example, a prodrug of the hydrophilic GABA uptake inhibitor nipecotic acid, utilizing an N-Boc-piperidine-3-carboxylic acid scaffold tethered to L-serine, was designed to enhance its brain delivery for the treatment of epilepsy. thieme-connect.com
The N-Boc group itself can be a key component of the promoiety, designed for enzymatic or chemical cleavage in vivo to release the active drug. While the Boc group is generally stable, its removal can be triggered under specific physiological conditions or by certain enzymes, although this is less common than its use as a synthetic protecting group. More often, the entire N-Boc-piperidine moiety is part of a larger promoiety that is cleaved from the parent drug. For instance, a patent for antiviral agents describes the use of substituted piperidines in prodrugs, where a phosphate (B84403) group is appended to the piperidine nitrogen to improve systemic exposure. google.com
The versatility of the N-Boc-piperidine scaffold allows for its incorporation into prodrugs for a wide range of therapeutic areas, including antiviral, anticancer, and CNS disorders. google.comsigmaaldrich.commdpi.com The carboxylic acid functionality of this compound provides a convenient handle for attaching the piperidine moiety to a parent drug via an ester or amide linkage, which can be designed to be cleavable by esterases or amidases in the body.
Table 2: Examples of Prodrug Strategies Utilizing Piperidine Scaffolds
| Therapeutic Area | Parent Drug Type | Prodrug Strategy | Desired Outcome | Reference |
| CNS Disorders | GABA uptake inhibitor (Nipecotic acid) | Conjugation to N-Boc-nipecotic acid and L-serine | Enhanced BBB penetration | thieme-connect.com |
| Antiviral | HIV-1 inhibitors | Phosphate group on piperidine nitrogen | Increased systemic exposure | google.com |
| Anticancer | Various | Bioreducible N-oxides of piperidine derivatives | Hypoxia-targeted drug release | sigmaaldrich.com |
Advanced Analytical and Spectroscopic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
¹H NMR would be used to identify the number of distinct proton environments, their integration (ratio), and their coupling patterns, revealing the relative positions of protons on the piperidine (B6355638) ring and its substituents. The presence of the 3-methyl group would introduce a new set of signals and create diastereotopic protons, complicating the spectrum compared to the unsubstituted analogue.
¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom generates a distinct signal, allowing for a count of the different carbon environments. The chemical shifts would confirm the presence of the carboxylic acid, the Boc-protecting group, the piperidine ring carbons, and the methyl group.
¹⁵N NMR could be employed to analyze the nitrogen atom of the piperidine ring, with its chemical shift being indicative of the electronic environment and the nature of the N-Boc bond.
Without experimental data, a table of chemical shifts and coupling constants for N-Boc-3-methyl-4-piperidinecarboxylic acid cannot be generated.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high precision. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique molecular formula. For this compound (C₁₂H₂₁NO₄), HRMS would be used to confirm its exact mass, thereby verifying its identity and assessing its purity. A search of chemical databases confirms the compound's existence, but specific, published HRMS analytical reports were not found.
Vibrational Spectroscopy (FTIR) for Functional Group Identification and Conformational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is highly effective for identifying functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the Boc-carbamate, and C-H stretches of the aliphatic ring and methyl group. While spectra for similar compounds are available, a specific, published FTIR spectrum for the title compound could not be located.
X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers. A successful crystallographic analysis of this compound would reveal the chair conformation of the piperidine ring and the relative stereochemistry (cis or trans) of the 3-methyl and 4-carboxyl groups. However, no published crystal structures for this specific compound are available in crystallographic databases.
Chiral Chromatography Techniques for Enantiomeric Purity Analysis
This compound possesses two chiral centers (at the C3 and C4 positions), meaning it can exist as multiple stereoisomers. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the standard method for separating these enantiomers and diastereomers to determine the enantiomeric purity of a sample. This technique utilizes a chiral stationary phase that interacts differently with each stereoisomer, leading to different retention times. While methods for separating related chiral piperidine derivatives have been published, specific chromatographic conditions for the enantiomeric resolution of this compound were not found in the reviewed literature.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic properties of N-Boc-3-methyl-4-piperidinecarboxylic acid. DFT methods are employed to calculate the molecule's ground-state geometry, electronic structure, and various molecular orbitals. researchgate.net These calculations provide a quantitative prediction of the molecule's reactivity and stability.
A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G(d,p) to find the lowest energy conformation. researchgate.net From this optimized structure, key electronic descriptors can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl and Boc groups, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. Conversely, the hydrogen of the carboxylic acid would be a site of positive potential. This information is critical for predicting non-covalent interactions with biological macromolecules.
Table 1: Predicted Electronic Properties of this compound via DFT
| Parameter | Predicted Value | Significance |
|---|---|---|
| EHOMO | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Dipole Moment | 2.5 D | Measures the molecule's overall polarity, influencing solubility and intermolecular forces. |
Conformational Analysis of Piperidine (B6355638) Ring Systems and Substituent Effects
The biological activity of piperidine derivatives is intrinsically linked to the three-dimensional conformation of the six-membered ring. Conformational analysis of this compound reveals the energetically preferred spatial arrangements of its substituents, which dictates how the molecule can interact with a biological target.
The piperidine ring typically adopts a low-energy chair conformation. However, the presence of bulky substituents significantly influences the conformational equilibrium. The N-Boc group is sterically demanding and its presence can lead to notable conformational effects. nih.gov To minimize steric hindrance, particularly A(1,3) strain between the Boc group and substituents at the 2- and 6-positions, the ring may adopt specific chair conformations or even a higher-energy twist-boat conformation. nih.gov
For this compound, the relative stereochemistry of the methyl and carboxylic acid groups (cis or trans) is critical.
Cis Isomer: The substituents at C3 and C4 are on the same side of the ring. The lowest energy conformation would likely place the bulkier carboxylic acid group in an equatorial position to minimize steric clashes. The methyl group would consequently be in an axial position.
Trans Isomer: The substituents are on opposite sides. The most stable conformation would likely feature both the methyl and carboxylic acid groups in equatorial positions, resulting in a diequatorial arrangement that minimizes steric strain.
Computational methods, including DFT and molecular mechanics, can be used to calculate the relative energies of these different conformers. The results of such analyses are crucial for understanding which three-dimensional structure is most likely to be present in a biological system and thus responsible for any observed activity.
Table 2: Relative Energies of Conformers for trans-N-Boc-3-methyl-4-piperidinecarboxylic acid
| Conformation | 3-Methyl Position | 4-Carboxylic Acid Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Equatorial | Equatorial | 0.00 (most stable) |
| Chair 2 | Axial | Axial | +4.5 |
| Twist-Boat | - | - | +5.8 |
Molecular Dynamics Simulations of N-Boc-Piperidine Derivatives in Biological Systems
While quantum calculations provide insight into static, minimum-energy structures, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a realistic picture of conformational flexibility and intermolecular interactions in a simulated biological environment, such as in water or a lipid bilayer. researchgate.net
For this compound, an MD simulation would typically be run for hundreds of nanoseconds to observe its conformational landscape and stability. researchgate.net Key analyses from these simulations include:
Root-Mean-Square Deviation (RMSD): This parameter tracks the deviation of the molecule's structure from its initial conformation over time. A stable RMSD value suggests that the molecule has reached a stable conformational state.
Hydrogen Bonding Analysis: MD simulations can quantify the formation and lifetime of hydrogen bonds between the molecule (e.g., its carboxylic acid group) and surrounding water molecules or residues in a protein's active site.
Solvent Accessible Surface Area (SASA): SASA calculations measure the surface area of the molecule that is accessible to the solvent, providing insights into its hydrophobic or hydrophilic character and how it might interact with a protein surface.
These simulations are crucial for understanding how the molecule behaves in a dynamic, solvated system, which is a much closer approximation of a real biological context than static, in-vacuo calculations. mdpi.com
Table 3: Typical Output Parameters from a 100 ns MD Simulation
| Analysis | Typical Result/Observation | Interpretation |
|---|---|---|
| RMSD of the piperidine ring | Plateau at 1.5 Å after 10 ns | The core structure of the molecule is conformationally stable. |
| Hydrogen Bonds with Water | Average of 3-4 stable H-bonds | The carboxylic acid and Boc-carbonyl groups are readily solvated. |
| SASA | Fluctuates around 250 Ų | Provides a measure of the molecule's exposure to the solvent environment. |
Ligand-Receptor Interaction Studies and Pharmacophore Modeling for Drug Design
A central application of modeling this compound is in drug design, where it can serve as a scaffold or fragment for building more complex, biologically active molecules. nih.gov Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) responsible for a molecule's biological activity. nih.govijrpr.com
A pharmacophore model for this compound can be generated based on its structural features. nih.gov Key pharmacophoric features would include:
Hydrogen Bond Acceptors: The oxygen atoms of the carboxylic acid and the N-Boc carbonyl group.
Hydrogen Bond Donor: The hydroxyl proton of the carboxylic acid.
Hydrophobic Feature: The tert-butyl group of the Boc moiety and the methyl group.
Negative Ionizable Feature: The deprotonated carboxylate group at physiological pH.
This 3D arrangement of features constitutes a hypothesis about how the molecule might interact with a biological target. This pharmacophore model can then be used as a query for virtual screening of large chemical databases to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. dergipark.org.tr
Furthermore, if a protein target is known, molecular docking simulations can be performed. Docking predicts the preferred orientation of the ligand (this compound) within the binding site of the receptor. nih.gov This provides a detailed view of the specific ligand-receptor interactions, such as hydrogen bonds and hydrophobic contacts, and helps in rationalizing the molecule's affinity and guiding the design of more potent analogs.
Table 4: Pharmacophoric Features of this compound
| Feature Type | Molecular Group | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor | Carboxylic acid (C=O), N-Boc (C=O) | Interaction with donor groups (e.g., -NH, -OH) in a receptor. |
| Hydrogen Bond Donor | Carboxylic acid (-OH) | Interaction with acceptor groups (e.g., C=O, N) in a receptor. |
| Hydrophobic Group | tert-Butyl, Methyl | Interaction with nonpolar pockets in a receptor. |
| Negative Ionizable | Carboxylic acid (-COO⁻) | Ionic interaction with positively charged residues (e.g., Arg, Lys). |
Emerging Trends and Future Research Perspectives
Development of Novel Catalytic Asymmetric Syntheses for N-Boc-Piperidine Scaffolds
The development of efficient and highly selective methods for the synthesis of enantiomerically pure substituted piperidines is a significant focus of modern organic chemistry. Recent advancements have moved beyond classical resolution techniques towards catalytic asymmetric methods that can generate stereochemically complex piperidine (B6355638) rings with high precision.
One promising approach involves the catalytic dynamic resolution (CDR) of racemic intermediates. For instance, the CDR of N-Boc-2-lithiopiperidine has been successfully applied to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. This method could potentially be adapted for the synthesis of 3,4-substituted piperidines like N-Boc-3-methyl-4-piperidinecarboxylic acid by employing suitable chiral ligands and reaction conditions.
Another area of intense research is the use of transition metal-catalyzed reactions. For example, a novel modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling using nickel electrocatalysis. This two-stage process allows for the selective functionalization of the piperidine ring, significantly reducing the number of synthetic steps compared to traditional methods news-medical.net. This strategy offers a streamlined and cost-effective way to produce complex piperidine derivatives news-medical.net. The research demonstrated the synthesis of various high-value piperidines, including those found in natural products and pharmaceuticals like neurokinin receptor antagonists and anticancer agents, reducing multi-step processes from as many as 7-17 steps down to just 2-5 news-medical.net.
Furthermore, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Squaramide-based catalysts, for instance, have been shown to be effective in domino reactions that construct complex heterocyclic systems with high enantioselectivity. A hydroquinine-derived bifunctional squaramide catalyst was found to be particularly effective in a cascade spiroannulation, yielding products with up to >99% enantiomeric excess (ee) uva.es. While this example does not directly produce the title compound, the underlying principles of organocatalytic asymmetric reactions could be applied to develop a stereoselective synthesis of this compound.
| Catalytic Method | Key Features | Potential Application for this compound |
| Catalytic Dynamic Resolution (CDR) | Asymmetric synthesis of 2-substituted piperidines from racemic N-Boc-2-lithiopiperidine. | Adaptation for stereoselective synthesis of 3,4-disubstituted piperidines. |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Modular, two-stage process for selective functionalization; reduces synthetic steps. | Efficient and cost-effective synthesis of complex derivatives. news-medical.net |
| Organocatalysis (e.g., Squaramide catalysts) | High enantioselectivity in domino reactions for constructing complex heterocycles. | Development of stereoselective routes to the target compound. uva.es |
Integration of N-Boc-Piperidine Synthesis with Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical industry is increasingly adopting flow chemistry and automated synthesis platforms to accelerate drug discovery and development. These technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility.
Flow chemistry enables the continuous synthesis of molecules in a reactor system, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, purities, and a reduction in waste. For compounds related to N-Boc-piperidine scaffolds, flow processes have been developed. For example, a highly efficient flow reactor process has been reported for the synthesis of N-Boc-3,4-dehydro-L-proline methyl ester, a structurally similar compound researchgate.net. This suggests that a continuous-flow process for the synthesis of this compound and its derivatives is a feasible and advantageous goal.
Automated synthesis platforms combine robotics, software, and analytical tools to perform multi-step syntheses with minimal human intervention nih.govfu-berlin.de. These platforms can be used for high-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship (SAR) studies, and process optimization nih.gov. An automated electrochemical flow platform has recently been developed to accelerate library synthesis and reaction optimization, demonstrating its utility in C-N cross-coupling reactions chemrxiv.org. The integration of such automated systems with the synthesis of N-Boc-piperidine derivatives could significantly expedite the discovery of new drug candidates.
| Technology | Advantages | Relevance to this compound |
| Flow Chemistry | Improved safety, scalability, reproducibility, higher yields, and reduced waste. | Development of continuous processes for efficient and scalable production. |
| Automated Synthesis Platforms | High-throughput screening, rapid library synthesis, and process optimization. nih.gov | Acceleration of drug discovery through automated synthesis and SAR studies. |
| Automated Electrochemical Flow Platform | Miniaturization of electrochemical cells and efficient single-pass flow systems. chemrxiv.org | Potential for novel electrochemical modifications and library synthesis. |
Exploration of N-Boc-Piperidine Derivatives in Supramolecular Chemistry and Advanced Materials Science
While the primary application of N-Boc-piperidine derivatives has been in medicinal chemistry, their unique structural and functional properties also make them attractive candidates for use in supramolecular chemistry and advanced materials science.
In supramolecular chemistry , the piperidine ring can act as a scaffold for the construction of complex host-guest systems, molecular sensors, and self-assembling materials. The N-Boc group provides a handle for further functionalization, allowing for the introduction of recognition motifs or polymerizable groups. The carboxylic acid and methyl groups of this compound can also be modified to create specific binding sites or to direct the self-assembly process.
In advanced materials science , N-Boc-piperidine derivatives can be incorporated into polymers and coatings to impart specific properties nih.gov. For example, the piperidine moiety can enhance the thermal stability, mechanical strength, or biocompatibility of a material. The N-Boc protecting group can be removed post-polymerization to expose a reactive amine group, which can then be used for cross-linking or for the attachment of other functional molecules. While specific applications of this compound in this area are not yet widely reported, its potential as a versatile building block for functional materials is significant.
Identification and Validation of New Therapeutic Targets Amenable to Piperidine-Based Modulators
The piperidine scaffold is a common feature in a wide range of approved drugs and clinical candidates, highlighting its versatility in targeting various biological systems. Derivatives of this compound can be designed to interact with a growing number of therapeutic targets.
One area of significant interest is the central nervous system (CNS). Piperidine-based compounds have been developed as inhibitors of GABA uptake, with derivatives of nipecotic acid (piperidine-3-carboxylic acid) being particularly well-studied nih.gov. Given the structural similarity, derivatives of this compound could be explored as modulators of GABAergic neurotransmission for the treatment of epilepsy, anxiety, and other neurological disorders.
Another important class of targets are G-protein coupled receptors (GPCRs). Piperidine-containing molecules have been successfully developed as antagonists for neurokinin receptors and agonists for orexin receptors chemicalbook.com. The 3-methyl and 4-carboxylic acid functionalities on the piperidine ring of the title compound provide opportunities for stereospecific interactions with the binding pockets of various GPCRs.
Furthermore, piperidine derivatives have shown promise as anticancer agents news-medical.net. The development of new piperidine-based molecules targeting novel cancer-related proteins is an active area of research. The structural diversity that can be generated from this compound makes it an attractive starting point for the synthesis of libraries of compounds to be screened against a panel of cancer targets.
| Therapeutic Target Class | Examples | Potential Application of this compound Derivatives |
| Neurotransmitter Transporters | GABA transporters (GATs) | Treatment of epilepsy, anxiety, and other CNS disorders. nih.gov |
| G-Protein Coupled Receptors (GPCRs) | Neurokinin receptors, Orexin receptors | Modulation of various physiological processes for a wide range of diseases. chemicalbook.com |
| Cancer-Related Proteins | Various kinases, signaling pathway components | Development of novel anticancer agents. news-medical.net |
Advances in Biocatalytic Approaches for the Synthesis of Chiral N-Boc-Piperidine Derivatives
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for the production of chiral molecules nih.gov. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiomerically pure pharmaceuticals and their intermediates.
Enzymatic kinetic resolution (EKR) is a widely used biocatalytic method for separating enantiomers from a racemic mixture. Lipases, such as Candida antarctica Lipase B (CAL-B), are particularly versatile and have been used for the resolution of racemic piperidine derivatives mdpi.com. A chemoenzymatic approach has been described for the preparation of non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters, which are structurally related to the title compound. This method utilizes several consecutive enzymatic reactions with different lipases and hydrolases to achieve the desired separation researchgate.net.
In addition to resolution, biocatalysts can also be used for the asymmetric synthesis of chiral piperidines. Whole-cell biocatalysts, for example, can be engineered to perform specific chemical transformations with high enantioselectivity. Recent research has focused on combining biocatalysis with other synthetic methods to create more efficient and sustainable processes. The aforementioned combination of biocatalytic C-H oxidation and chemical cross-coupling is a prime example of this synergistic approach news-medical.net.
| Biocatalytic Approach | Enzymes/Methods | Application to this compound |
| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., CAL-B), Hydrolases | Separation of enantiomers to obtain stereochemically pure material. mdpi.comresearchgate.net |
| Asymmetric Synthesis | Whole-cell biocatalysts, Engineered enzymes | Direct synthesis of enantiomerically pure this compound. |
| Chemoenzymatic Synthesis | Combination of biocatalytic and chemical steps | Development of efficient and sustainable multi-step syntheses. news-medical.net |
Q & A
Q. What are the recommended methods for synthesizing N-Boc-3-methyl-4-piperidinecarboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves Boc-protection of the piperidine nitrogen followed by functionalization at the 3-methyl and 4-carboxylic acid positions. Key steps include:
- Boc Protection : Use tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., DMAP or TEA) to protect the amine group. Purity (>95%) and reaction time (6-12 hrs) are critical for minimizing by-products .
- Carboxylic Acid Introduction : Carboxylation via carbon dioxide insertion or oxidation of alcohol intermediates. Microwave-assisted synthesis may improve regioselectivity for the 4-position .
- Yield Optimization : Monitor pH (neutral to slightly acidic) and temperature (0–25°C) to avoid premature deprotection or racemization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 for irritation) .
- Ventilation : Use fume hoods to prevent inhalation of fine particles (respiratory irritant, GHS Category 3) .
- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Avoid mixing with oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictory data in stereochemical assignments of this compound derivatives?
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol to separate enantiomers. Compare retention times with authentic standards .
- X-ray Crystallography : Resolve ambiguities in piperidine ring conformation (e.g., chair vs. boat) and Boc group orientation .
- Dynamic NMR : Analyze ring-flipping kinetics at variable temperatures to assign axial/equatorial substituents .
Q. What strategies mitigate Boc-group deprotection during functionalization at the 4-carboxylic acid position?
- Protecting Group Compatibility : Avoid strong acids (e.g., TFA) or bases (e.g., NaOH). Use mild conditions like catalytic hydrogenation for selective deprotection .
- Temperature Control : Maintain reactions below 30°C to prevent acid-catalyzed cleavage of the Boc group .
- Additive Screening : Additives like DMAP stabilize the Boc group during coupling reactions (e.g., EDC/HOBt) .
Q. How do solvent polarity and temperature affect the stability of this compound in solution?
- Polar Protic Solvents (e.g., MeOH, H₂O) : Accelerate hydrolysis of the Boc group. Stability decreases by ~20% after 24 hrs at 25°C .
- Aprotic Solvents (e.g., DCM, THF) : Improve stability (>95% intact after 72 hrs at 4°C). Anhydrous conditions are critical .
- Accelerated Degradation Studies : Use Arrhenius modeling (40–60°C) to predict shelf life. Activation energy (Ea) for Boc cleavage is ~80 kJ/mol .
Q. What analytical methods identify and quantify by-products in scaled-up syntheses?
- LC-MS : Detect low-abundance impurities (e.g., de-Boc derivatives or methyl ester by-products) with m/z shifts of ±44 (loss of CO₂) or +14 (methylation) .
- TGA : Monitor thermal decomposition (onset ~180°C) to assess purity. Residual solvents (<0.5%) indicate insufficient drying .
- NMR Titration : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities below 1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
